molecular formula C11H13BrN2O B8377661 1-Amino-3-(2-bromophenyl)piperidin-2-one

1-Amino-3-(2-bromophenyl)piperidin-2-one

Cat. No.: B8377661
M. Wt: 269.14 g/mol
InChI Key: JUQWNNZERBPWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(2-bromophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-amino-3-(2-bromophenyl)piperidin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-10-6-2-1-4-8(10)9-5-3-7-14(13)11(9)15/h1-2,4,6,9H,3,5,7,13H2

InChI Key

JUQWNNZERBPWGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)N)C2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-bromophenylacetate (2.0 g) in DMF (5 mL) was added to a suspension of sodium hydride (containing mineral oil at 40%, 384 mg) in DMF (20 mL) under ice-cooling. The reaction solution was stirred for 10 minutes, further stirred at room temperature for 30 minutes and then ice-cooled again. A solution of 1-chloro-3-iodopropane (1.96 g) in DMF (5 mL) was added to the reaction mixture, and the reaction solution was stirred at room temperature overnight. Water and ethyl acetate were added to the reaction mixture, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain a crude product of methyl 2-(2-bromophenyl)-5-chloropentanoate. Hydrazine monohydrate (4 mL) was added to a solution of the resulting crude methyl 2-(2-bromophenyl)-5-chloropentanoate (2.895 g) in ethanol (20 mL), and the reaction solution was stirred at room temperature for three hours. Hydrazine monohydrate (8 mL) was further added to the reaction solution, and the reaction solution was stirred at room temperature for two days. The reaction solution was concentrated under reduced pressure. Saturated sodium bicarbonate water and ethyl acetate and were added to the residue, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 1.504 g of the crude purified title compound. The property value of the compound is as follows.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-bromophenyl)-5-chloropentanoate
Quantity
2.895 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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